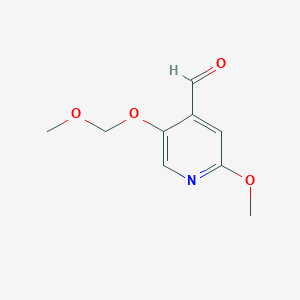

2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-(methoxymethoxy)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-6-14-8-4-10-9(13-2)3-7(8)5-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLADBSZPHROUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214481 | |

| Record name | 2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867267-27-4 | |

| Record name | 2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867267-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Pyridine Carbaldehyde Framework in Contemporary Synthetic Methodologies

The pyridine (B92270) carbaldehyde scaffold is a cornerstone in modern organic synthesis, valued for its versatility as a building block in pharmaceuticals, agrochemicals, and materials science. ijpsonline.comresearchgate.net The pyridine ring itself is a prevalent structural unit in numerous natural products, including vitamins and alkaloids, and its presence can significantly influence the pharmacological profile of a drug. researchgate.netresearchgate.net The aldehyde functional group, or formyl group (-CHO), attached to this heterocyclic core provides a reactive site for a multitude of chemical transformations.

Pyridine aldehydes, which exist as three isomers (2-, 3-, and 4-carboxaldehyde), are key intermediates in the synthesis of more elaborate molecules. researchgate.net The 4-pyridinecarboxaldehyde, or isonicotinaldehyde, framework is particularly important. sigmaaldrich.com It serves as a precursor for the synthesis of various compounds, including meso-substituted A3-corroles and ligands for the construction of zinc metal-organic frameworks (Zn-MOFs). sigmaaldrich.com The aldehyde's reactivity allows for the formation of Schiff bases through condensation with primary amines, a reaction frequently employed in the synthesis of ligands for coordination chemistry and organometallic complexes. researchgate.netresearchgate.net These ligands can form stable complexes with a variety of metals, finding use in catalysis and materials science. researchgate.netrsc.org Synthetic routes to pyridine aldehydes typically involve the oxidation of the corresponding methylpyridines or the controlled reduction of pyridine nitriles or carboxylic acid derivatives. chemicalbook.com

Chemical Significance of Methoxy and Methoxymethoxy Functionalization in Pyridine Systems

The utility of the isonicotinaldehyde framework is further enhanced by the strategic placement of functional groups on the pyridine (B92270) ring. The substituents in 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde, a methoxy (B1213986) group at the 2-position and a methoxymethoxy group at the 5-position, each impart distinct and significant chemical properties to the molecule.

The methoxy group (-OCH3) is a strong electron-donating group through resonance, while also exerting an electron-withdrawing inductive effect. In substituted pyridines, such groups can significantly influence the electron density of the ring system. researchgate.netnih.govrsc.org The presence of an electron-donating methoxy group at the 2-position increases the electron density of the pyridine ring, which can affect its basicity and its reactivity in both electrophilic and nucleophilic substitution reactions. This modulation of electronic properties is a critical tool in fine-tuning the characteristics of a molecule for specific applications, such as optimizing ligand-metal binding interactions in catalysts or enhancing the biological activity of a pharmaceutical candidate. nih.govrsc.org

The methoxymethoxy group (-OCH2OCH3), commonly known as the MOM group, is widely utilized in organic synthesis as a protecting group for hydroxyl functionalities. Its presence at the 5-position of the isonicotinaldehyde ring strongly suggests that the parent molecule is derived from a 5-hydroxy-isonicotinaldehyde precursor. The MOM group is an acetal (B89532), which is stable under a wide range of conditions, particularly basic and nucleophilic environments, making it ideal for multi-step synthetic sequences where other parts of the molecule need to be modified. It can be readily removed under mild acidic conditions to reveal the original hydroxyl group, a crucial step in the final stages of synthesizing a target molecule. This protecting group strategy is fundamental in the synthesis of complex natural products and pharmaceuticals, allowing for selective reactions at different sites of a polyfunctional molecule.

Evolution of Academic Research on Substituted Isonicotinaldehydes

Strategic Approaches for the Preparation of this compound

A plausible synthetic route commences with a pyridine precursor that already contains the oxygenated substituents or their precursors at the 2- and 5-positions. A common starting point for such syntheses is a compound like 2-methoxy-5-hydroxypyridine. The synthesis would proceed via the following conceptual steps:

Protection of the Hydroxyl Group: The hydroxyl group at the C-5 position is typically protected to prevent it from interfering with subsequent reactions, particularly organometallic-mediated formylation. A common protecting group for this purpose is the methoxymethyl (MOM) ether, installed by reacting the hydroxypyridine with a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.

Introduction of the Aldehyde Group: The key step is the introduction of the formyl (-CHO) group at the C-4 position to yield the isonicotinaldehyde scaffold. This is most effectively achieved through a directed ortho-metalation (DoM) strategy.

The resulting intermediate, 2-methoxy-5-(methoxymethoxy)pyridine (B3041950), serves as the direct precursor for the formylation step. The choice of starting materials is crucial as the substituents dictate the regiochemical outcome of the subsequent functionalization steps.

The success of the synthesis relies heavily on the optimization of reaction conditions, particularly for the directed metalation and formylation sequence.

Organometallic reagents are indispensable for the regioselective deprotonation (lithiation) of aromatic and heteroaromatic rings. researchgate.net In the synthesis of this compound, n-butyllithium (n-BuLi) is a commonly employed strong base. wikipedia.orgchemicalbook.com The methoxy (B1213986) and methoxymethoxy groups on the pyridine ring act as directing metalating groups (DMGs), guiding the n-BuLi to deprotonate the adjacent C-4 position. clockss.org This regioselectivity is achieved through the coordination of the lithium atom to the oxygen atoms of the alkoxy groups, which acidifies the proton at the C-4 position, facilitating its abstraction.

Once the lithiated intermediate is formed in situ, it is quenched with an appropriate electrophile to install the aldehyde functionality. N,N-Dimethylformamide (DMF) is a standard electrophilic source for the formyl group in this context. commonorganicchemistry.comarkat-usa.org The general reaction sequence is a lithiation followed by an electrophilic quench. commonorganicchemistry.com This method is a powerful tool for the synthesis of substituted pyridines. clockss.org

| Precursor | Lithiating Agent | Electrophile | Product | Conditions | Reference |

| 5-Bromo-3-methoxypyridine | n-BuLi | DMF | 5-Methoxy-pyridine-3-carbaldehyde | THF, -78 °C | chemicalbook.com |

| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-4-methoxypyridine-3-carboxaldehyde | THF, -78 °C | arkat-usa.org |

| 4-Methoxypyridine | Mesityllithium | Various | 3-Substituted-4-methoxypyridines | THF | arkat-usa.org |

Table 1: Examples of Directed Lithiation and Formylation of Substituted Pyridines.

Temperature control is a critical parameter for achieving high selectivity and yield in lithiation reactions involving pyridine derivatives. These reactions are almost universally conducted at low temperatures, typically -78 °C, which is conveniently achieved using a dry ice/acetone bath. chemicalbook.comchemicalbook.comcommonorganicchemistry.com

There are several reasons for this stringent temperature requirement:

Preventing Side Reactions: At higher temperatures, strong organolithium bases like n-BuLi can act as nucleophiles, adding across the C=N bond of the pyridine ring, leading to undesired byproducts. clockss.org

Avoiding Reaction with Solvent: Common solvents for these reactions, such as tetrahydrofuran (B95107) (THF), can be deprotonated by n-BuLi at temperatures above -78 °C. wikipedia.orgchemicalbook.com This side reaction consumes the reagent and complicates the reaction mixture.

Stability of the Lithiated Intermediate: The lithiated pyridine intermediates are often thermally unstable. Maintaining a low temperature ensures their integrity until they are quenched by the electrophile.

Careful control of the reaction temperature is therefore essential to favor the desired deprotonation pathway over competing side reactions, thus ensuring the selective formation of the target product. clockss.org

Optimized Reaction Conditions and Synthetic Sequences

General Synthetic Pathways for Substituted Isonicotinaldehyde Derivatives

Beyond the specific synthesis of this compound, general methodologies exist for the preparation of a diverse range of substituted isonicotinaldehyde analogues. These methods often rely on powerful transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds. nih.govresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. This methodology is highly applicable to the functionalization of the isonicotinaldehyde scaffold, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

The general approach involves coupling a halogenated isonicotinaldehyde derivative (e.g., a bromo- or iodo-isonicotinaldehyde) with a suitable boronic acid in the presence of a palladium catalyst and a base. researchgate.net The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

| Pyridine Substrate | Boronic Species | Catalyst / Ligand | Base | Product | Yield (%) | Reference |

| 5-Bromo-2-tosyloxynicotinaldehyde | Phenylboronic acid | Pd(dba)₂ / P(tBu)₃ | K₂CO₃ | 5-Phenyl-2-tosyloxynicotinaldehyde | 91 | researchgate.net |

| 5-Bromo-2-tosyloxynicotinaldehyde | 4-Acetylphenylboronic acid | Pd(dba)₂ / PCy₃·HBF₄ | K₂CO₃ | 5-(4-Acetylphenyl)-2-tosyloxynicotinaldehyde | 88 | researchgate.net |

| 5-Bromo-2-tosyloxynicotinaldehyde | Thiazole-5-boronic acid pinacol (B44631) ester | Pd(dba)₂ / P(tBu)₃ | K₂CO₃ | 5-(Thiazol-5-yl)-2-tosyloxynicotinaldehyde | 86 | researchgate.net |

Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of Substituted Nicotinaldehyde Derivatives.

This powerful reaction enables the synthesis of a vast library of isonicotinaldehyde analogues, which are valuable for structure-activity relationship studies in various fields of chemical research.

Carbonyl Group Transformations (e.g., Wittig Reactions, Vinyl Ether Hydrolysis)

The aldehyde functional group in isonicotinaldehyde derivatives is a versatile handle for carbon-carbon bond formation and other molecular modifications.

Wittig Reactions

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. libretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then collapses to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) typically lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org This selectivity arises from the kinetics of the oxaphosphetane formation and decomposition. wikipedia.org

A significant application of this reaction is the one-carbon homologation of aldehydes. This is achieved by using methoxymethylenetriphenylphosphorane as the Wittig reagent. The reaction with an aldehyde produces a methoxy vinyl ether (an enol ether). wikipedia.org This enol ether can then be readily hydrolyzed under acidic conditions to yield a new aldehyde with an extended carbon chain. wikipedia.org

Table 1: Examples of Wittig Reactions for Carbonyl Transformation

| Starting Carbonyl | Wittig Reagent | Reaction Conditions | Intermediate/Product | Key Feature |

| Aldehyde/Ketone (Generic) | Ph₃P=CH₂ | Typically THF or ether | Terminal Alkene | Methylene (B1212753) group introduction wikipedia.org |

| Aldehyde (Generic) | Ph₃P=CHR (unstabilized) | Li-salt-free conditions | (Z)-Alkene | Kinetic control organic-chemistry.org |

| Aldehyde (Generic) | Ph₃P=CHR (stabilized) | N/A | (E)-Alkene | Thermodynamic control organic-chemistry.org |

| Aldehyde (R-CHO) | Ph₃P=CHOCH₃ | In situ preparation | Enol Ether (R-CH=CHOCH₃) | Aldehyde homologation wikipedia.org |

Vinyl Ether Hydrolysis

The hydrolysis of vinyl ethers is a classic method for generating carbonyl compounds. The reaction proceeds via a rate-determining proton transfer from an acid catalyst to the β-carbon of the vinyl ether. rsc.orgresearchgate.net This generates a resonance-stabilized carbocation intermediate, which is then rapidly hydrated. The resulting hemiacetal subsequently decomposes to yield an aldehyde and an alcohol. researchgate.net This process is particularly useful for unmasking an aldehyde group that was previously installed as a vinyl ether, for instance, following a Wittig reaction with methoxymethylenetriphenylphosphorane. wikipedia.org The acidic conditions required for hydrolysis must be chosen carefully to avoid the undesired cleavage of other acid-sensitive functional groups within the molecule. google.comyoutube.com

Reductive Amination Strategies in Derivative Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a direct route to convert aldehydes and ketones into primary, secondary, or tertiary amines. organic-chemistry.org This transformation is crucial for creating a diverse range of derivatives from isonicotinaldehyde precursors for various research applications. The process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction. redalyc.org

The initial step is the condensation of the aldehyde with a primary or secondary amine to form a Schiff base (imine). This reaction is often catalyzed by mild acid. The imine is then reduced to the corresponding amine. redalyc.org A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). redalyc.org Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used method. mdpi.com

The reaction can be performed in a stepwise manner, where the imine is isolated before reduction, or as a direct, one-pot procedure where the reduction occurs in situ. redalyc.org The direct method is often more efficient and is widely applied in synthetic chemistry. organic-chemistry.org

Table 2: Reductive Amination of Aldehydes

| Aldehyde | Amine | Reducing Agent / Catalyst | Product | Typical Yield |

| p-Methoxybenzaldehyde | n-Butylamine | H₂ / Co-containing composite | N-(p-Methoxybenzyl)butylamine | 72-96% researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Primary Amines | H₂ / CuAlOₓ | N-Substituted 5-(hydroxymethyl)-2-furfuryl amines | Good to Excellent mdpi.com |

| Benzylic Ketones | β-Amino Alcohols | Cp*Ir complexes | Optically Active Primary β-Arylamines | N/A organic-chemistry.org |

| Aromatic Aldehydes | Anilines | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Secondary/Tertiary Amines | Good organic-chemistry.org |

Role of Protective Group Chemistry in Isonicotinaldehyde Synthesis

In the multi-step synthesis of complex molecules like substituted isonicotinaldehydes, protecting groups are indispensable tools. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

Application of the Methoxymethoxy Group as a Chemical Protecting Moiety

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions, including alcohols and phenols, as well as amines and carboxylic acids. adichemistry.comtotal-synthesis.com In the context of this compound, the MOM group protects the hydroxyl group at the 5-position of the pyridine ring.

The MOM group is an acetal (B89532), which imparts a specific stability profile. total-synthesis.com It is robust under a wide range of conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected hydroxyl group.

The introduction of a MOM group is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternative methods include using dimethoxymethane (B151124) (methylal) with an acid catalyst like phosphorus pentoxide (P₂O₅). adichemistry.com

Selective Deprotection Methodologies (e.g., Acidic Hydrolysis)

The removal of a protecting group, or deprotection, is a critical final step in a synthetic sequence. The key advantage of the MOM group is that it can be cleaved under acidic conditions, to which many other protecting groups (like silyl (B83357) ethers or benzyl (B1604629) ethers) can be stable. adichemistry.commasterorganicchemistry.com

Acidic Hydrolysis

The most common method for MOM ether cleavage is acidic hydrolysis. adichemistry.com Treatment with mineral acids like hydrochloric acid (HCl) in a protic solvent such as methanol (B129727) or water effectively removes the MOM group, regenerating the free hydroxyl. adichemistry.commasterorganicchemistry.com

Selective and Mild Deprotection

While effective, strong acidic conditions can be incompatible with sensitive substrates. Consequently, numerous milder and more selective methods for MOM deprotection have been developed. This selectivity is crucial when a molecule contains multiple acid-labile groups. For instance, it is possible to selectively cleave a MOM group while leaving a p-methoxybenzyl (PMB) group intact using acetyl chloride in methanol, which generates HCl in situ. total-synthesis.com

A variety of Lewis acids and other reagent systems have been shown to efficiently deprotect MOM ethers under specific and often mild conditions. rsc.orgresearchgate.net The combination of a trialkylsilyl triflate (like TMSOTf) with 2,2′-bipyridyl has been shown to be effective for the chemoselective deprotection of MOM ethers. rsc.orgacs.org Another reported method uses a combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) for rapid and selective removal of MOM groups, even from tertiary alcohols, in high yields and with short reaction times. researchgate.net

Table 3: Selected Methodologies for MOM Ether Deprotection

| Substrate Type | Reagent(s) | Conditions | Key Feature | Reference |

| General MOM Ether | HCl / Methanol | Reflux | Standard acidic hydrolysis | adichemistry.com |

| Phenolic MOM Ether | Silica-supported NaHSO₄ | Room Temperature | Heterogeneous, mild conditions | organic-chemistry.org |

| Aromatic MOM Ether | TMSOTf / 2,2'-bipyridyl | CH₃CN, 0°C to RT | Mild, highly chemoselective | rsc.orgacs.org |

| Primary, Secondary, Tertiary, or Phenolic MOM Ether | ZnBr₂ / n-PrSH | N/A | Rapid (<10 min), high yield, selective | researchgate.net |

| Aliphatic MOM Ether | BBr₃ | CH₂Cl₂, low temp | Strong Lewis acid for robust ethers | thieme-connect.de |

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in this compound. Its carbonyl carbon is electrophilic, making it a target for nucleophiles. This reactivity is modulated by the electronic effects of the substituted pyridine ring.

The carbonyl group of an aldehyde is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. youtube.com This process, known as nucleophilic addition, is a fundamental reaction for aldehydes. The reaction can be catalyzed by either acid or base. youtube.comyoutube.com

Under basic conditions or with strong nucleophiles, the nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation yields the final addition product. youtube.com In contrast, acid catalysis involves the initial protonation of the carbonyl oxygen. youtube.com This step increases the electrophilicity of the carbonyl carbon, activating it for attack by weaker nucleophiles. youtube.com

For this compound, the reactivity of the aldehyde is influenced by the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity compared to benzaldehyde.

Table 1: General Nucleophilic Addition Reactions

| Catalyst | Initial Step | Key Intermediate |

|---|---|---|

| Base/Strong Nu:- | Nucleophilic attack on carbonyl carbon | Tetrahedral alkoxide |

| Acid (H+) | Protonation of carbonyl oxygen | Protonated carbonyl (oxocarbenium ion) |

This table illustrates the general mechanisms for nucleophilic addition to an aldehyde.

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govjecst.org This reaction is of significant importance in the synthesis of various organic compounds and coordination complexes. ajol.info The formation of a Schiff base from this compound would proceed through a two-step mechanism. nih.gov

The first step is the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, resulting in the formation of a hemiaminal intermediate. nih.gov This step is typically reversible. The second step involves the elimination of a water molecule from the hemiaminal, a dehydration process that is often acid-catalyzed, to yield the stable C=N double bond of the imine. nih.gov

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ [R-CH(OH)-NH-R'] → R-CH=N-R' + H₂O

The stability and yield of the resulting Schiff base can be influenced by reaction conditions such as the solvent and the electronic nature of the substituents on both the aldehyde and the amine. ajol.infonih.gov

Table 2: Spectroscopic Data for a Representative Schiff Base Formation

| Functional Group | Reactant (Aldehyde) IR Peak (cm⁻¹) | Reactant (Amine) IR Peak (cm⁻¹) | Product (Schiff Base) IR Peak (cm⁻¹) |

|---|---|---|---|

| C=O (aldehyde) | ~1700 | N/A | Absent |

| N-H (amine) | N/A | ~3300-3400 | Absent |

| C=N (imine) | N/A | N/A | ~1614-1640 jecst.orgajol.info |

This table shows typical changes in infrared spectroscopy signals during the formation of a Schiff base, indicating the disappearance of reactant functional groups and the appearance of the characteristic imine peak.

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde group of this compound into the corresponding isonicotinic acid derivative. This transformation is a hallmark of aldehyde chemistry.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved through hydrogenation or by using hydride-based reducing agents. This reaction converts the carbonyl group into a hydroxymethyl group (-CH₂OH).

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. uoanbar.edu.iqimperial.ac.uk This inherent electronic property makes it generally unreactive toward electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. uoanbar.edu.iqimperial.ac.uk The substituents on the ring of this compound—a 2-methoxy group, a 5-methoxymethoxy group, and a 4-formyl group—significantly influence its reactivity and the regioselectivity of substitution reactions.

The directing effects of the existing substituents determine the position of any further substitution on the pyridine ring.

2-Methoxy and 5-Methoxymethoxy Groups: These are electron-donating groups through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, making them activating groups that direct incoming electrophiles to the ortho and para positions.

4-Formyl (Aldehyde) Group: This is a deactivating, electron-withdrawing group (-M and -I effects) that directs incoming nucleophiles to the positions ortho and para to itself.

Electrophilic Aromatic Substitution (SEAr): Pyridine itself undergoes electrophilic substitution only under harsh conditions, primarily at the 3- and 5-positions. uoanbar.edu.iqyoutube.com The presence of the activating methoxy and methoxymethoxy groups in this compound would facilitate this reaction compared to unsubstituted pyridine. The directing effects of these groups would favor substitution at the C-3 and C-5 positions. However, the powerful deactivating effect of the aldehyde group and the pyridine nitrogen still renders the ring highly electron-deficient, meaning vigorous conditions would likely still be required. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently activated towards nucleophilic attack. uoanbar.edu.iqimperial.ac.uk The presence of the electron-withdrawing aldehyde group further enhances this reactivity. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C-2, C-4, C-6). In this molecule, the C-2 and C-4 positions are already substituted. A potential site for nucleophilic attack would be the C-2 position, leading to the displacement of the methoxy group, a reaction known for 2-methoxypyridines. rsc.org The stability of the intermediate Meisenheimer-like complex, which is stabilized by the electronegative nitrogen atom and the aldehyde group, would facilitate this transformation. uoanbar.edu.iq

Table 3: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Electronic Effect | Effect on SEAr | Effect on SNAr |

|---|---|---|---|---|

| -N= (ring) | 1 | Electron-withdrawing | Deactivating | Activating |

| -OCH₃ | 2 | Donating (+M), Withdrawing (-I) | Activating | Deactivating |

| -CHO | 4 | Electron-withdrawing (-M, -I) | Deactivating | Activating |

| -OCH₂OCH₃ | 5 | Donating (+M), Withdrawing (-I) | Activating | Deactivating |

This table summarizes the electronic influence of the nitrogen heteroatom and each substituent on the pyridine ring's susceptibility to electrophilic and nucleophilic aromatic substitution.

Stereochemical Aspects of Reactions with Isonicotinaldehyde Derivatives

The stereochemical course of nucleophilic additions to the aldehyde functional group in isonicotinaldehyde derivatives is governed by a variety of factors, including the nature of the nucleophile, the reaction conditions, and, crucially, the substitution pattern on the pyridine ring. The presence of a methoxy group at the 2-position and a methoxymethoxy (MOM) protected hydroxyl group at the 5-position in this compound introduces significant electronic and steric features that are expected to influence the diastereoselectivity and enantioselectivity of its reactions.

Diastereoselective Synthetic Transformations

Diastereoselective reactions involve the preferential formation of one diastereomer over another. In the context of this compound, this is particularly relevant in reactions that create a new stereocenter adjacent to an existing one, or in reactions where the approach of a reagent is directed by the existing asymmetry of a chiral reactant.

Influence of Substituents on Diastereoselectivity:

The electron-donating nature of the methoxy and methoxymethoxy groups is anticipated to increase the electron density on the pyridine ring, which can, in turn, affect the electrophilicity of the aldehyde carbon. This electronic effect can influence the transition state geometry of nucleophilic additions.

One of the key considerations in predicting diastereoselectivity is the potential for chelation control . The oxygen atoms of the methoxy and methoxymethoxy groups, along with the nitrogen of the pyridine ring, could act as Lewis basic sites, coordinating to a metal cation. This chelation would create a rigid, cyclic transition state, directing the incoming nucleophile to a specific face of the aldehyde. For example, in an aldol (B89426) reaction with a metal enolate, a Zimmerman-Traxler-like transition state could be formed. The stereochemical outcome would then be dictated by the most stable chair-like conformation that minimizes steric interactions.

Conversely, in the absence of a strongly coordinating metal, or with bulky protecting groups that hinder chelation, the reaction would likely proceed under non-chelation control . In such scenarios, stereochemical models like the Felkin-Ahn model would be more predictive. According to this model, the nucleophile would attack the carbonyl group from the least hindered trajectory, anti to the largest substituent on the adjacent carbon.

Hypothetical Diastereoselective Aldol Reaction:

To illustrate, consider the aldol reaction of this compound with a ketone enolate. The diastereomeric ratio of the resulting β-hydroxy ketone would be highly dependent on the reaction conditions.

| Metal Counterion | Proposed Control | Predicted Major Diastereomer |

| Li+ | Non-chelation (Felkin-Ahn) | anti |

| Mg2+, Zn2+ | Chelation | syn |

| Ti4+ | Strong Chelation | High syn selectivity |

This table is predictive and based on established models of stereoselectivity. Experimental verification is required.

Enantioselective Approaches in Derivative Construction

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries. For this compound, several enantioselective transformations can be envisioned.

Catalytic Asymmetric Reactions:

The development of chiral Lewis acids and organocatalysts has revolutionized enantioselective synthesis. In the case of our target molecule, a chiral Lewis acid could coordinate to the aldehyde, activating it towards nucleophilic attack while simultaneously shielding one of its enantiotopic faces.

For instance, an enantioselective allylation using a chiral catalyst (e.g., a BINOL-derived titanium complex) would be expected to yield a homoallylic alcohol with high enantiomeric excess. The electron-donating substituents on the pyridine ring might influence the binding of the Lewis acid and, consequently, the efficiency of the asymmetric induction.

Another important reaction is the enantioselective Henry (nitroaldol) reaction . Chiral copper or zinc complexes are often effective catalysts for this transformation. The reaction of this compound with nitromethane (B149229) in the presence of a suitable chiral catalyst would be expected to produce a chiral β-nitro alcohol, a versatile synthetic intermediate.

Organocatalysis:

Chiral secondary amines, such as proline and its derivatives, are powerful organocatalysts for the α-functionalization of aldehydes. While these reactions typically proceed through an enamine intermediate, they can also be applied to achieve enantioselective additions to the aldehyde itself. For example, a chiral diarylprolinol silyl ether could catalyze the enantioselective addition of various nucleophiles to this compound.

| Reaction Type | Catalyst Class | Expected Product |

| Asymmetric Allylation | Chiral Lewis Acid (e.g., Ti-BINOL) | Chiral homoallylic alcohol |

| Asymmetric Henry Reaction | Chiral Metal Complex (e.g., Cu-BOX) | Chiral β-nitro alcohol |

| Asymmetric Aldol Reaction | Chiral Organocatalyst (e.g., Proline derivative) | Chiral β-hydroxy ketone |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Chiral secondary alcohol |

This table outlines potential synthetic strategies. The efficacy and stereochemical outcome would need to be determined experimentally.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Extensive searches for empirical spectroscopic and crystallographic data on the chemical compound this compound have yielded no specific experimental results. Despite targeted inquiries using its chemical name, IUPAC name (2-methoxy-5-(methoxymethoxy)pyridine-4-carbaldehyde), and CAS number (867267-27-4), foundational data required for a detailed structural elucidation and spectroscopic characterization as requested is not present in the accessible scientific literature.

A thorough review of chemical databases, peer-reviewed journals, and patent literature failed to locate any published studies presenting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, or Infrared (IR) spectroscopy data for this specific compound.

While research on structurally related isonicotinaldehyde derivatives exists, providing a general context for the analytical methods used in this class of compounds, this information is not directly applicable for the characterization of this compound. Scientific accuracy demands that an analysis be based on data derived directly from the compound .

Consequently, the generation of an article with the specified detailed sections on ¹H NMR, ¹³C NMR, advanced 2D NMR techniques, mass spectrometry fragmentation, X-ray crystallography, and IR functional group analysis is not possible. The creation of such content without verifiable, published data would amount to speculation and would not meet the standards of scientific and factual accuracy.

Should experimental data for this compound be published and become publicly accessible in the future, a comprehensive article detailing its spectroscopic and structural properties could then be accurately composed. At present, the scientific community has not yet reported this information.

Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methoxymethoxy Isonicotinaldehyde

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical data serves as a strong indicator of the sample's purity and confirms its empirical and molecular formula.

For 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde, the molecular formula is established as C₉H₁₁NO₄. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 197.19 g/mol .

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011 / 197.19) * 100% = 54.82%

Hydrogen (H): (11 * 1.008 / 197.19) * 100% = 5.62%

Nitrogen (N): (1 * 14.007 / 197.19) * 100% = 7.10%

While the theoretical values are precisely calculated from the molecular formula, experimental data from combustion analysis is required for verification. Detailed searches of scientific literature and chemical databases did not yield specific experimental elemental analysis results for this compound. Such data is typically reported in primary research articles detailing the synthesis and characterization of a new compound.

In a typical research context, the synthesized compound would be subjected to combustion analysis, and the resulting experimental percentages for C, H, and N would be expected to be within ±0.4% of the calculated theoretical values to be considered evidence of purity. The comparison is summarized in the table below, which remains incomplete due to the absence of published experimental data.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for C₉H₁₁NO₄

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 54.82 | Data not available |

| Hydrogen (H) | 5.62 | Data not available |

The verification of the elemental composition through this method is a fundamental step in the structural elucidation of a newly synthesized molecule like this compound, ensuring the integrity of the compound for further spectroscopic and biological evaluation.

Computational and Theoretical Chemistry Studies on 2 Methoxy 5 Methoxymethoxy Isonicotinaldehyde and Analogues

Quantum Chemical Investigations of Electronic and Geometric Structures

Quantum chemical methods are fundamental to predicting the electronic and geometric properties of molecules from first principles. These calculations can determine stable conformations, electron distribution, and orbital energies, which are crucial for understanding molecular reactivity.

Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used methods in quantum chemistry. The HF method, particularly with a minimal basis set like STO-3G, provides a foundational, albeit less accurate, description of the electronic structure. DFT methods, such as B3LYP with the 6-31G* basis set, offer a more sophisticated approach by including electron correlation effects, leading to more accurate predictions of molecular geometries and energies. samipubco.comnih.gov

For analogues of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde, such as substituted methoxypyridines, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netelixirpublishers.com These calculations help in identifying the most stable three-dimensional arrangement of the atoms. For instance, a study on 2-methoxy-6-methyl pyridine (B92270) utilized both HF and DFT methods to calculate its optimized geometry and vibrational frequencies, showing good agreement with experimental data. elixirpublishers.com

Table 1: Illustrative Geometric Parameters for a Substituted Pyridine Analogue Calculated using DFT (B3LYP/6-31G*)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O(methoxy) | 1.35 Å |

| Bond Length | C4-C(aldehyde) | 1.48 Å |

| Bond Angle | C3-C4-C5 | 118.5° |

| Dihedral Angle | C5-C4-C(aldehyde)-O | 178.2° |

Note: The data in this table is illustrative for a pyridine aldehyde analogue and does not represent experimentally verified data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.govwuxibiology.com

Quantum chemical calculations provide the energies of these orbitals. For aromatic systems like pyridine derivatives, the distribution of HOMO and LUMO lobes indicates the likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

Reactivity indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices for a Methoxy-Substituted Pyridine Analogue

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

Note: This data is hypothetical and serves to illustrate the typical output of quantum chemical calculations for similar compounds.

Molecules with rotatable bonds, such as the methoxy (B1213986) and methoxymethoxy groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Theoretical calculations can map the potential energy surface by systematically rotating specific dihedral angles.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Docking is a specific application that predicts the preferred orientation of one molecule when bound to a second, for instance, a ligand binding to a receptor.

Molecular modeling can be used to study non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial in various chemical systems. For pyridine derivatives, the nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. nih.gov

Computational methods can visualize and quantify these interactions. For instance, molecular electrostatic potential (MEP) maps can be generated to show the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus prone to specific interactions. samipubco.com

While often used in drug design, molecular docking is also a valuable tool in materials science and other non-biological fields. For example, it can be used to predict how a molecule like this compound might interact with a surface, a catalyst, or a sensor molecule. researchgate.net

The docking process involves placing the molecule (the ligand) into the binding site of the "receptor" in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode and its associated energy. These simulations can provide insights into the specific atoms and functional groups that are key to the binding interaction.

Table 3: Illustrative Molecular Docking Results of a Pyridine Aldehyde Analogue with a Hypothetical Chemical Receptor

| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |

| 1 | -6.5 | Hydrogen bond between aldehyde oxygen and receptor |

| 2 | -6.2 | π-π stacking between pyridine ring and receptor |

| 3 | -5.8 | Van der Waals contacts with methoxy group |

Note: This table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While direct MD simulation data for this compound is scarce, studies on analogous compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, highlight the power of this technique. mdpi.com In such studies, MD simulations are often employed to assess the stability of the compound when interacting with biological macromolecules, such as proteins. mdpi.com The simulations can reveal how the molecule influences the protein's stability and flexibility upon binding. mdpi.com

A key aspect of understanding the dynamic behavior and crystal packing of such compounds is the analysis of intermolecular interactions, which can be investigated using tools derived from computational results, such as Hirshfeld surface analysis. mdpi.comnih.gov This method allows for the visualization and quantification of various intermolecular contacts. For instance, in the analysis of 2-methoxy-4,6-diphenylnicotinonitrile, Hirshfeld surface calculations provided detailed insights into the molecule's spatial characteristics and the nature of its intermolecular interactions. nih.gov

Below is an interactive data table summarizing typical properties that can be derived from Hirshfeld surface analysis, based on the study of analogous substituted pyridines. mdpi.comnih.gov

| Property | Description | Typical Value Range for Analogues |

| Surface Volume (ų) | The volume enclosed by the Hirshfeld surface. | 350 - 360 |

| Surface Area (Ų) | The total area of the Hirshfeld surface. | 325 - 335 |

| Globularity | A measure of how spherical the molecule is (a value of 1 represents a perfect sphere). | 0.70 - 0.75 |

| Asphericity | A measure of the deviation from a spherical shape. | 0.18 - 0.20 |

This data is representative of methoxy-substituted pyridine analogues and is intended to illustrate the types of parameters obtained from such computational analyses.

These parameters, derived from the calculated electron distribution, help in understanding how the molecule packs in a crystal lattice and the nature of the forces that govern its solid-state structure.

Development and Application of Computational Methods in Heterocyclic Chemistry

The field of heterocyclic chemistry has greatly benefited from the development and application of a wide array of computational methods. elsevier.com These methods range from semi-empirical techniques to more accurate but computationally intensive ab initio and Density Functional Theory (DFT) calculations. mdpi.comdtic.milrsc.org These computational tools are crucial for predicting the geometric and electronic properties of molecules like this compound.

DFT has become a particularly popular method for studying heterocyclic systems due to its favorable balance of accuracy and computational cost. dtic.mil It is used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

For example, computational studies on isonicotinic acid derivatives have utilized DFT to optimize molecular structures and investigate electronic properties to confirm the stability of these compounds. researchgate.net Similarly, research on other methoxy-phenyl substituted dihydropyridines has employed DFT to analyze molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

The development of these methods has also been instrumental in understanding complex phenomena such as aromaticity and the nature of intermolecular interactions. nih.gov For instance, various computational indices are used to quantify the aromaticity of the pyridine ring in such compounds. nih.gov Furthermore, these methods can elucidate the nature of non-covalent interactions, such as hydrogen bonds and π–π stacking, which are vital for the structure of biological systems and materials.

The table below presents a summary of common computational methods and their applications in the study of heterocyclic compounds analogous to this compound.

| Computational Method | Application in Heterocyclic Chemistry | Key Insights for Analogues |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reactivity prediction. | Provides insights into molecular stability, HOMO-LUMO gap, and electrostatic potential. researchgate.netresearchgate.net |

| Ab initio Methods | High-accuracy calculations of molecular properties, study of reaction mechanisms. | Used for benchmarking DFT results and investigating potential energy surfaces. dtic.milrsc.org |

| Semi-empirical Methods | Analysis of large molecular systems, preliminary conformational searches. | Offers a computationally less expensive way to study large systems or screen multiple conformers. mdpi.com |

| Molecular Docking | Prediction of binding modes and affinities of ligands to biological macromolecules. | Investigates potential interactions with protein active sites. mdpi.com |

These computational approaches, often used in conjunction, provide a powerful toolkit for the modern chemist to investigate and predict the behavior of complex heterocyclic molecules, thereby accelerating the process of discovery and design in medicinal chemistry and materials science. nih.gov

Applications of 2 Methoxy 5 Methoxymethoxy Isonicotinaldehyde in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate

2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde serves as a highly functionalized and versatile intermediate in advanced organic synthesis. Its utility stems from the presence of multiple reactive sites and modifying groups on the pyridine (B92270) core. The aldehyde group at the C-4 position is the primary center for a wide array of chemical transformations, including condensations, multicomponent reactions, and oxidations/reductions. The methoxy (B1213986) group at the C-2 position and the methoxymethoxy (MOM) protecting group at the C-5 position offer steric and electronic influences that can be exploited for regioselective synthesis. Furthermore, the pyridine nitrogen introduces a degree of basicity and potential for N-alkylation or coordination to metal catalysts, enhancing the compound's synthetic versatility.

Key Building Block for the Construction of Complex Heterocyclic Scaffolds

The strategic placement of the aldehyde and the activating/directing methoxy groups makes this compound a valuable precursor for the construction of a diverse range of complex heterocyclic scaffolds. The aldehyde functionality readily participates in cyclocondensation reactions with various dinucleophiles to form fused ring systems. This approach allows for the efficient assembly of intricate molecular architectures that are often found in biologically active compounds and functional materials. The pyridine ring itself can be considered a key structural motif, and the substituents allow for fine-tuning of the electronic and steric properties of the final heterocyclic products.

Precursor for Derivatization of the Pyridine Nucleus

Beyond its role in forming new heterocyclic rings, this compound is an excellent starting material for the derivatization of the pyridine nucleus itself. The aldehyde can be converted into a variety of other functional groups, such as carboxylic acids, alcohols, amines, and nitriles, providing access to a wide range of substituted pyridines. The methoxymethoxy group can be selectively deprotected to reveal a hydroxyl group, which can then be further functionalized. This multi-faceted reactivity allows for the systematic modification of the pyridine core to explore structure-activity relationships in medicinal chemistry or to tailor the properties of pyridine-based ligands and materials.

Synthesis of Diverse Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound is a key handle for the synthesis of various nitrogen-containing heterocycles through well-established synthetic methodologies.

Preparation of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this context, this compound can react with substituted o-phenylenediamines to yield 2-(pyridin-4-yl)-1H-benzo[d]imidazoles. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization, often facilitated by an oxidizing agent or under aerobic conditions. The substituents on the pyridine ring are generally well-tolerated in this transformation.

Table 1: Synthesis of Representative Benzimidazole Derivatives

| Entry | o-Phenylenediamine Derivative | Product | Proposed Reaction Conditions |

| 1 | 1,2-Diaminobenzene | 2-(2-Methoxy-5-(methoxymethoxy)pyridin-4-yl)-1H-benzo[d]imidazole | Na2S2O5, EtOH, reflux |

| 2 | 4-Methyl-1,2-diaminobenzene | 5-Methyl-2-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)-1H-benzo[d]imidazole | p-TsOH, CH3CN, rt |

| 3 | 4-Chloro-1,2-diaminobenzene | 5-Chloro-2-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)-1H-benzo[d]imidazole | I2, DMSO, 80 °C |

Formation of Quinoxaline (B1680401) Derivatives.organic-chemistry.org

Quinoxalines are another important class of nitrogen-containing heterocycles. While traditionally synthesized from 1,2-dicarbonyl compounds and o-phenylenediamines, modern methods allow for the direct use of aldehydes under oxidative conditions. organic-chemistry.org this compound can be condensed with an o-phenylenediamine in the presence of an oxidant to afford the corresponding quinoxaline derivative. This one-pot reaction likely proceeds through the initial formation of a dihydroquinoxaline intermediate which is then oxidized to the aromatic quinoxaline.

Table 2: Synthesis of Representative Quinoxaline Derivatives

| Entry | o-Phenylenediamine Derivative | Product | Proposed Reaction Conditions |

| 1 | 1,2-Diaminobenzene | 2-(2-Methoxy-5-(methoxymethoxy)pyridin-4-yl)quinoxaline | O2, catalyst, solvent |

| 2 | 4,5-Dimethyl-1,2-diaminobenzene | 6,7-Dimethyl-2-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)quinoxaline | Catalyst, oxidant, reflux |

| 3 | 4-Nitro-1,2-diaminobenzene | 6-Nitro-2-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)quinoxaline | Oxidant, acidic medium |

Synthesis of Thiazolidinone Derivatives

Thiazolidinones are five-membered heterocyclic rings containing both sulfur and nitrogen, and they are of significant interest in medicinal chemistry. A versatile route to 4-thiazolidinones is the one-pot, three-component reaction of an amine, an aldehyde, and mercaptoacetic acid. In this reaction, this compound can be employed as the aldehyde component. The reaction is believed to proceed through the initial formation of a Schiff base between the amine and the aldehyde, which then undergoes a cyclocondensation with mercaptoacetic acid.

Table 3: Synthesis of Representative Thiazolidinone Derivatives

| Entry | Amine | Product | Proposed Reaction Conditions |

| 1 | Aniline | 3-Phenyl-2-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)thiazolidin-4-one | Toluene, Dean-Stark, reflux |

| 2 | Benzylamine | 3-Benzyl-2-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)thiazolidin-4-one | Montmorillonite K10, solvent-free, microwave |

| 3 | Cyclohexylamine | 3-Cyclohexyl-2-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)thiazolidin-4-one | EtOH, reflux |

Construction of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings often involves the condensation of a three-carbon bifunctional component with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg this compound can be elaborated into a suitable 1,3-dielectrophilic species, which can then undergo cyclocondensation to form the pyrimidine core.

A common strategy involves an initial Claisen-Schmidt condensation of the aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone (B49325) analogue). This chalcone then serves as the three-carbon component for reaction with a binucleophile like guanidine or urea to construct the pyrimidine ring. nih.gov

Reaction Scheme: Pyrimidine Synthesis via Chalcone Intermediate

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Claisen-Schmidt Condensation | This compound, Acetophenone | Aqueous KOH, Ethanol | (E)-1-phenyl-3-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)prop-2-en-1-one (Chalcone) |

This approach allows for the introduction of diverse substituents onto the pyrimidine ring based on the choice of the starting ketone and the N-C-N component (e.g., urea, thiourea, or substituted guanidines). researchgate.net Another established method for pyrimidine synthesis that could utilize the aldehyde is the reaction with compounds containing active methylene (B1212753) groups, followed by cyclization.

Diastereoselective Synthesis of Nicotine (B1678760) Analogues and Pyridylpyrrolidine Derivatives via 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered heterocycles with high stereocontrol. researchgate.net This strategy is particularly effective for synthesizing substituted pyrrolidines, the core structure of nicotine and its analogues.

In this context, this compound acts as a dipolarophile precursor. The aldehyde can be converted into an α,β-unsaturated ester, nitrile, or sulfone via olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reaction). This activated alkene then undergoes a [3+2] cycloaddition with an azomethine ylide. Azomethine ylides are typically generated in situ from the condensation of an α-amino acid (like sarcosine) with another aldehyde or ketone.

The diastereoselectivity of the cycloaddition is influenced by the geometry of the dipolarophile and the ylide, as well as the reaction conditions. This methodology provides a convergent and flexible route to novel nicotine analogues and pyridylpyrrolidine derivatives, which are of significant interest as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov

Table of Potential Reactants for 1,3-Dipolar Cycloaddition

| Dipolarophile Precursor | Olefination Reagent | Resulting Dipolarophile | Azomethine Ylide Source | Expected Product Class |

|---|---|---|---|---|

| This compound | Triethyl phosphonoacetate | Ethyl (E)-3-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)acrylate | Sarcosine, Paraformaldehyde | Substituted Proline Ester (Pyrrolidine) |

Derivatization to Isonicotinyl Hydrazones and Related Compounds

The aldehyde functional group of this compound reacts readily with hydrazines and related nucleophiles to form stable hydrazone derivatives. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and a hydrazine (B178648) in a protic solvent like ethanol, often with a catalytic amount of acid. nih.gov

A particularly relevant transformation is the reaction with isonicotinic hydrazide (isoniazid), a first-line antitubercular drug. nih.gov The resulting isonicotinoyl hydrazone incorporates both the parent pyridine structure and the isoniazid (B1672263) fragment, creating a new molecular entity with potential for biological evaluation. researchgate.net The formation of hydrazones is a robust and high-yielding reaction, making it a straightforward method for derivatization.

Example Synthesis of an Isonicotinoyl Hydrazone

| Aldehyde | Hydrazine Component | Solvent | Conditions | Product |

|---|

This derivatization strategy can be extended to a wide range of hydrazides, semicarbazides, and thiosemicarbazides, yielding a library of compounds for various applications.

Strategies for Structural Diversification and Functional Group Interconversion

The structure of this compound contains several functional groups that can be selectively modified to generate a diverse range of derivatives.

Aldehyde Group Transformations : The aldehyde is a versatile handle for numerous reactions.

Oxidation : It can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction : Selective reduction to a primary alcohol (hydroxymethyl group) can be achieved with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Nucleophilic Addition : Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols.

Ether Cleavage : The two ether groups offer opportunities for differential deprotection.

MOM Ether Cleavage : The methoxymethyl (MOM) ether is an acetal (B89532) protecting group typically cleaved under acidic conditions (e.g., HCl in methanol) to reveal a hydroxyl group. This selective deprotection unmasks a phenolic hydroxyl at the 5-position of the pyridine ring.

Methoxy Group Modification : The 2-methoxy group is generally more robust. Its cleavage to a pyridone tautomer requires harsher conditions, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). Nucleophilic aromatic substitution (SNAr) of the methoxy group is also possible, particularly if the pyridine ring is further activated. researchgate.net

Functional Group Interconversion : The newly unmasked or modified functional groups can be further converted. For example, a carboxylic acid can be transformed into esters, amides, or other acid derivatives. An alcohol can be converted into halides or sulfonates, which are excellent leaving groups for subsequent substitution reactions. ub.edu

Table of Potential Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | KMnO₄ | Carboxylic Acid (-COOH) |

| Methoxymethyl ether (-OCH₂OCH₃) | HCl, MeOH | Phenolic Hydroxyl (-OH) |

| Methoxy (-OCH₃) | HBr or BBr₃ | Pyridone |

These strategies allow for the systematic modification of the parent molecule, enabling the synthesis of a wide array of analogues for structure-activity relationship studies and the development of new chemical entities.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Isonicotinaldehyde Scaffolds

The development of efficient and environmentally benign synthetic routes to isonicotinaldehyde derivatives is a paramount goal for contemporary organic chemistry. While traditional methods for the synthesis of isonicotinaldehydes exist, future research will likely focus on greener and more sustainable alternatives. acs.org

One promising avenue is the exploration of C-H activation strategies. Direct and selective functionalization of the pyridine (B92270) ring at the C4 position would obviate the need for pre-functionalized starting materials, thereby reducing step counts and waste generation. For instance, recent advancements have demonstrated the C4-selective carboxylation of pyridines using CO2, a renewable C1 source. chemistryviews.org Adapting such methodologies to introduce a formyl group directly or through a masked equivalent onto a pre-existing 2-methoxy-5-(methoxymethoxy)pyridine (B3041950) core could represent a significant leap forward.

Furthermore, biocatalysis and photoredox catalysis are emerging as powerful tools for sustainable synthesis. The use of engineered enzymes or light-mediated reactions could offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to classical approaches. The development of enzymatic pathways for the selective oxidation of a methyl group at the 4-position of a pyridine ring to an aldehyde would be a particularly attractive green synthetic route.

| Methodology | Potential Advantages | Key Challenges |

| C-H Activation | Atom economy, reduced steps | Selectivity, catalyst development |

| Biocatalysis | Mild conditions, high selectivity | Enzyme stability and availability |

| Photoredox Catalysis | Use of renewable energy, novel reactivity | Substrate scope, reaction optimization |

Application of Advanced Analytical and Spectroscopic Techniques for Fine Structural Details

A comprehensive understanding of the three-dimensional structure and electronic properties of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde is crucial for predicting its reactivity and designing new applications. While standard techniques like NMR and mass spectrometry provide basic structural confirmation, more advanced methods can offer deeper insights.

Two-dimensional NMR techniques, such as NOESY and HMBC, can be employed to elucidate the preferred conformation of the methoxymethoxy group relative to the pyridine ring. This information is vital for understanding steric effects in its reactions. Additionally, solid-state NMR could provide valuable information about the crystal packing and intermolecular interactions in the solid state.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), can separate and characterize different conformers or isomers that may not be distinguishable by conventional mass spectrometry alone. This could be particularly useful in analyzing complex reaction mixtures or identifying subtle structural variations that could impact biological activity or material properties.

| Technique | Information Gained | Potential Impact |

| 2D NMR (NOESY, HMBC) | Conformational analysis, through-space correlations | Understanding steric hindrance, predicting reactivity |

| Solid-State NMR | Crystal packing, intermolecular interactions | Rationalizing physical properties, polymorphism studies |

| Ion Mobility-MS | Separation of conformers and isomers | Detailed analysis of complex mixtures, isomer characterization |

Synergistic Integration of Computational and Experimental Approaches in Reaction Design

The synergy between computational chemistry and experimental work is poised to revolutionize the design of synthetic routes and the prediction of molecular properties. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms involving this compound, allowing for the prediction of transition state energies and the rationalization of observed product distributions.

For example, computational screening of potential catalysts for a desired transformation can significantly narrow down the experimental effort required. By calculating the activation barriers for a reaction with a library of virtual catalysts, researchers can prioritize the most promising candidates for synthesis and testing. This approach can accelerate the discovery of new and more efficient synthetic methods.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. This can provide insights into its solubility, reactivity, and potential for self-assembly, which is particularly relevant for applications in materials science.

Exploration of Undiscovered Synthetic Transformations and Applications in Materials Science

The unique electronic and steric properties of this compound make it an intriguing building block for novel synthetic transformations and advanced materials. The aldehyde functionality is a versatile handle for a wide array of chemical reactions, including condensations, Wittig reactions, and reductive aminations, opening doors to a vast chemical space of new derivatives.

In materials science, the pyridine nitrogen and the oxygen atoms of the methoxy (B1213986) and methoxymethoxy groups offer potential coordination sites for metal ions. This suggests that this compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Such materials could exhibit interesting properties, such as porosity for gas storage, catalytic activity, or luminescence.

The aromatic pyridine core also suggests potential applications in organic electronics. By incorporating this isonicotinaldehyde derivative into larger conjugated systems, it may be possible to develop new organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic materials. The electron-withdrawing nature of the aldehyde and the pyridine nitrogen, combined with the electron-donating methoxy groups, could lead to interesting charge-transport properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde in academic research?

- Methodology : The compound is typically synthesized via formylation of substituted pyridine precursors. For example, a methoxymethoxy (MOM)-protected pyridine intermediate undergoes formylation using ethyl formate or DMF in the presence of strong bases like LDA (lithium diisopropylamide) at low temperatures (-78°C). Subsequent Suzuki-Miyaura cross-coupling reactions with boronic acids can introduce additional substituents .

- Key Steps :

- MOM protection of hydroxyl groups (e.g., using MOMCl and potassium tert-butoxide).

- Low-temperature formylation to avoid side reactions.

- Palladium-catalyzed cross-coupling for functionalization.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology : Use 1H/13C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and MOM group signals (δ ~3.3–3.5 ppm for methoxy protons). IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak. Structural analogs in patents and SDS documents emphasize these techniques .

Q. What are the documented biological activities of its derivatives?

- Methodology : Derivatives of isonicotinaldehyde scaffolds, such as 2-bromo-3-methoxy analogs, exhibit antimicrobial properties. Researchers screen bioactivity using minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Structure-activity relationship (SAR) studies focus on substituent effects at positions 2 and 5 .

Advanced Research Questions

Q. How does the methoxymethoxy group at position 5 influence reactivity compared to other alkoxy substituents?

- Methodology : The MOM group provides steric bulk and electron-donating effects, altering nucleophilic addition kinetics. Compare reaction rates with analogs (e.g., 3-methoxy or 5-ethoxy derivatives) in aldol condensations. Monitor intermediates via HPLC and analyze substituent effects using DFT calculations .

- Data Contradiction : Some studies report reduced reactivity due to steric hindrance, while others highlight enhanced stability in acidic conditions.

Q. What challenges arise in Suzuki-Miyaura cross-coupling reactions, and how can conditions be optimized?

- Methodology : Common issues include low yields due to competing side reactions (e.g., proto-dehalogenation). Optimize by:

- Using Pd₂(dba)₃ with tricyclohexylphosphine as a ligand.

- Adjusting solvent (dioxane > THF) and base (tripotassium phosphate > NaHCO₃).

- Maintaining anhydrous conditions to prevent boronic acid decomposition .

Q. How do competing pathways during formylation affect purity, and what analytical methods resolve this?

- Methodology : Over-formylation or incomplete reactions generate by-products (e.g., gem-dialdehydes). Use LC-MS to detect impurities. Optimize LDA stoichiometry and reaction time. Quench reactions at -78°C to minimize thermal degradation .

Q. What strategies enable selective MOM deprotection without affecting other functional groups?

- Methodology : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0°C. Monitor deprotection via TLC (Rf shift) or 19F NMR (if fluorinated groups are present). Alternative methods (e.g., HCl/MeOH) risk ester hydrolysis .

Stability and Handling

Q. What storage conditions ensure stability?

- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at -20°C. Avoid moisture and light, as the aldehyde group is prone to oxidation. Refer to SDS guidelines for similar aldehydes, which recommend desiccants and airtight seals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.